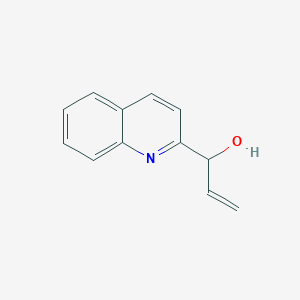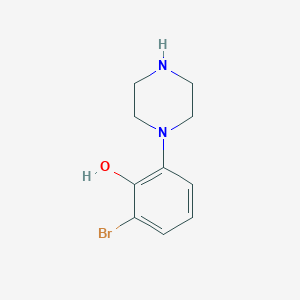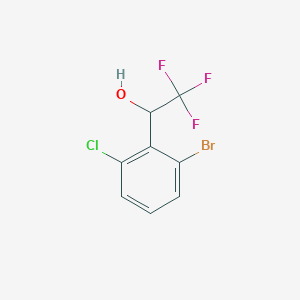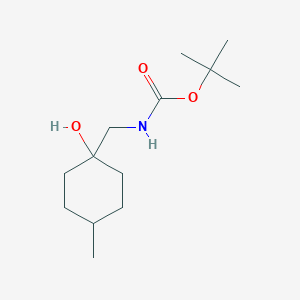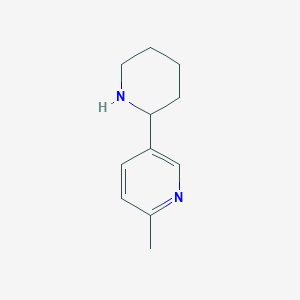![molecular formula C10H6ClF3O3 B13589699 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13589699.png)
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the reaction of 3-chloro-4-(trifluoromethyl)phenylboronic acid with suitable reagents under controlled conditions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts and bases in an inert atmosphere to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes, which offer advantages such as improved safety, scalability, and efficiency . These methods are designed to handle the exothermic nature of nitration reactions and ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-[3-Chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to interact with opioid receptors, leading to analgesic effects . The compound may also modulate other signaling pathways, contributing to its diverse biological activities .
Comparación Con Compuestos Similares
4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: This compound shares structural similarities and exhibits analgesic properties.
4-(Trifluoromethyl)phenylboronic acid: Another related compound used in organic synthesis and coupling reactions.
Uniqueness: Its trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C10H6ClF3O3 |
|---|---|
Peso molecular |
266.60 g/mol |
Nombre IUPAC |
3-[3-chloro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6ClF3O3/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3H,4H2,(H,16,17) |
Clave InChI |
DJBXREXDTPSJQL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)C(=O)O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)
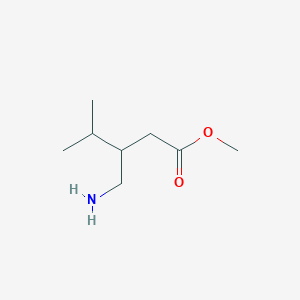
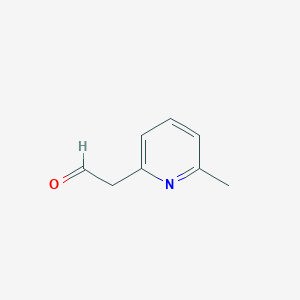

![5-methyl-4-oxo-2H,4H,5H-pyrrolo[3,4-c]pyridine-1-carboxylicacid](/img/structure/B13589645.png)

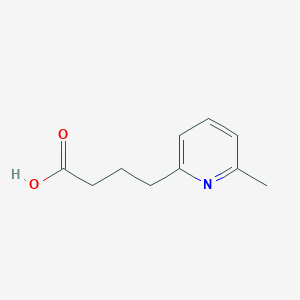

![N-[(1-methyl-1H-imidazol-4-yl)methylidene]hydroxylamine](/img/structure/B13589687.png)
